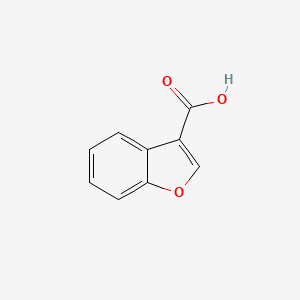

1-Benzofuran-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENJFDPHDCGUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344275 | |

| Record name | Benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26537-68-8 | |

| Record name | Benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-3-carboxylic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-3-carboxylic acid is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, a fusion of benzene and furan rings with a carboxylic acid moiety at the 3-position, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and the burgeoning pharmacological applications of this compound and its analogues. Emphasis is placed on their anticancer, neuroprotective, and anti-inflammatory properties, with a focus on the underlying mechanisms of action and relevant signaling pathways. This document aims to be a valuable resource for researchers engaged in the exploration and development of novel therapeutics based on the benzofuran scaffold.

Chemical Identity and Physicochemical Properties

This compound, also known as benzo[b]furan-3-carboxylic acid, is a solid crystalline compound. Its fundamental characteristics are summarized in the tables below.

Table 1: General Information

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Benzofurancarboxylic acid, Benzo[b]furan-3-carboxylic acid | [2] |

| CAS Number | 26537-68-8 | [2] |

| Molecular Formula | C₉H₆O₃ | [2][3] |

| Molecular Weight | 162.15 g/mol | [2] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 162 °C | [2] |

| Boiling Point | 325.6 °C at 760 mmHg | [2] |

| Density | 1.363 g/cm³ | [2] |

| pKa (Predicted) | 3.19 ± 0.10 | [2] |

| XLogP3 | 1.9 | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Table 3: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

| 162 | Molecular ion [M]⁺ |

| 145 | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 89 | Fragment ion |

Note: Data sourced from PubChem, which references the NIST Mass Spectrometry Data Center.[1]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Hydroxyphenylacetic acid

-

Acetic anhydride

-

Trimethyl orthoformate

-

Methanol

-

30% Sodium hydroxide solution

-

30% Hydrochloric acid

-

Drinking water

Procedure:

-

To a reaction flask, add 152 g of o-hydroxyphenylacetic acid, 500 g of acetic anhydride, and 250 g of trimethyl orthoformate.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain a yellow solid.

-

Add 500 g of methanol to the solid and stir until it is completely dissolved.

-

Cool the solution to 0-10 °C and add 180 g of a 30% sodium hydroxide solution dropwise.

-

Heat the mixture to 50-60 °C for 3-6 hours.

-

Recover the methanol under reduced pressure.

-

To the residue, add 300 g of drinking water.

-

Adjust the temperature of the solution to below 30 °C and add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.

-

Cool the mixture to 0-10 °C and allow it to stand for 3 hours.

-

Decant the supernatant, filter the precipitate, and wash the solid with cold water.

-

Dry the product in vacuo to yield this compound as a white solid (Yield: 97.5%).[3]

Experimental Protocol: Purification

For many applications, the synthesized product may be of sufficient purity. However, for rigorous analytical or biological studies, further purification can be achieved by recrystallization. While specific solvent systems for this compound are not extensively documented, a common approach for similar carboxylic acids is recrystallization from an ethanol/water or acetone/water mixture.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 1-Benzofuran-3-carboxylic acid

This technical guide provides a comprehensive overview of 1-Benzofuran-3-carboxylic acid, including its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: The systematic name for this compound as per the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1][2].

Synonyms: This compound is also known by a variety of other names, which include:

-

Benzofuran-3-carboxylic acid[1]

-

3-Benzofurancarboxylic acid[1]

-

Benzo[b]furan-3-carboxylic acid[1]

-

3-Carboxybenzo[b]furan[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | PubChem[1] |

| Molecular Weight | 162.14 g/mol | PubChem[1] |

| CAS Number | 26537-68-8 | PubChem[1] |

| Physical Form | Solid | Ambeed[2] |

| Purity | 95% | Ambeed[2] |

| Storage Temperature | Room Temperature (Sealed in dry) | Ambeed[2] |

Experimental Protocol: Synthesis of this compound

The following protocol details a general procedure for the synthesis of this compound from o-hydroxyphenylacetic acid.[3]

Materials:

-

o-hydroxyphenylacetic acid (152 g)

-

Acetic anhydride (500 g)

-

Trimethyl orthoformate (250 g)

-

Methanol (500 g)

-

30% Sodium hydroxide solution (180 g)

-

Drinking water (300 g)

-

30% Hydrochloric acid (160 g)

-

Cold water (for washing)

Procedure:

-

Step 1: Formation of the Intermediate

-

To a reaction flask, add 152 g of o-hydroxyphenylacetic acid.

-

Add 500 g of acetic anhydride and 250 g of trimethyl orthoformate to the flask.

-

Raise the temperature of the reaction mixture to 80-100 °C and maintain this temperature for 6 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain a yellow solid product.[3]

-

-

Step 2: Hydrolysis

-

To the solid product from the previous step, add 500 g of methanol and stir until completely dissolved.

-

Control the temperature of the solution at 0-10 °C and slowly add 180 g of 30% sodium hydroxide solution dropwise.

-

Following the addition, heat the reaction mixture to 50-60 °C and maintain this temperature for 3-6 hours.[3]

-

-

Step 3: Acidification and Isolation

-

At the end of the reaction, recover the methanol by distillation under reduced pressure.

-

To the residue, add 300 g of drinking water and adjust the temperature of the solution to below 30 °C.

-

Slowly add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.

-

Cool the mixture to 0-10 °C and allow it to stand for 3 hours for decantation.

-

Collect the precipitate by filtration and wash the solid product with cold water.

-

Finally, dry the product under vacuum to yield 158 g of white solid benzofuran-3-carboxylic acid (97.5% yield).[3]

-

Visualization of Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

References

physical and chemical properties of 1-Benzofuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 1-Benzofuran-3-carboxylic acid. It includes a summary of its quantitative data, experimental protocols for its synthesis and analysis, and a review of the biological signaling pathways potentially modulated by related benzofuran derivatives.

Core Properties and Data

This compound, with the CAS number 26537-68-8, is a heterocyclic compound incorporating a fused benzene and furan ring system with a carboxylic acid moiety at the 3-position.[1][2] Its molecular formula is C₉H₆O₃, and it has a molecular weight of approximately 162.15 g/mol .[1][2] This structure imparts a unique combination of chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. The compound typically appears as a white to off-white solid and should be stored in a dry, room-temperature environment.[3]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values have been compiled from various sources and may vary depending on the experimental conditions and purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₃ | [1][2] |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Melting Point | 162 °C | [1][4] |

| Boiling Point | 325.6 °C at 760 mmHg | [1] |

| Density | 1.363 g/cm³ | [1][4] |

| Flash Point | 150.7 °C | [1] |

| pKa | 3.19 ± 0.10 (Predicted) | [1] |

| Water Solubility | 620.5 mg/L (Estimated) | [5] |

| Appearance | White to off-white solid | [3] |

Chemical and Spectroscopic Data

The chemical characteristics of this compound are defined by its aromatic benzofuran core and the reactive carboxylic acid group. Spectroscopic data is crucial for its identification and characterization.

| Data Type | Key Features | Source(s) |

| ¹³C NMR Spectra | Data available in spectral databases. | [2] |

| GC-MS | m/z top peak: 162; 2nd highest: 145; 3rd highest: 89. | [2] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C9H6O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | [2] |

| SMILES | C1=CC=C2C(=C1)C(=CO2)C(=O)O | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the following steps:

Step 1: Reaction of o-hydroxyphenylacetic acid with acetic anhydride and trimethyl orthoformate.

-

To a reaction flask, add 152 g of o-hydroxyphenylacetic acid.

-

Add 500 g of acetic anhydride and 250 g of trimethyl orthoformate.

-

Heat the reaction mixture to a temperature of 80-100 °C and maintain for 6 hours.[4][6]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain a yellow solid.[4][6]

Step 2: Hydrolysis of the intermediate.

-

To the resulting yellow solid, add 500 g of methanol and stir until fully dissolved.

-

Control the temperature of the solution at 0-10 °C and slowly add 180 g of a 30% sodium hydroxide solution dropwise.

-

Heat the mixture to 50-60 °C and maintain for 3-6 hours.[4][6]

Step 3: Acidification and Isolation.

-

Recover the methanol by distillation under reduced pressure.

-

To the residue, add 300 g of drinking water and adjust the temperature to below 30 °C.

-

Slowly add 160 g of 30% hydrochloric acid dropwise to adjust the pH to 1-2.[4][6]

-

Cool the mixture to 0-10 °C and allow it to stand for 3 hours for decantation.

-

Collect the precipitate by filtration and wash the solid product with cold water.

-

Dry the product under vacuum to yield the final white solid of this compound.[4][6] A yield of 97.5% has been reported for this procedure.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A general HPLC-UV/MS method can be employed for the analysis of benzofuran derivatives. The specific conditions for this compound may require optimization.

-

Sample Preparation: Accurately weigh a sample and dissolve it in a suitable solvent such as acetonitrile or methanol. Further dilute with the mobile phase to a concentration within the calibration range.

-

Instrumentation: A standard HPLC system with a UV detector and a mass spectrometer with an electrospray ionization (ESI) source is recommended.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at a suitable percentage of B, increase to a higher percentage over several minutes, hold, and then return to initial conditions.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound and MS detection in either positive or negative ion mode.

-

Acid-Base Titration

The carboxylic acid functionality allows for quantification using acid-base titration.

-

Accurately weigh approximately 200 mg of this compound into a 125 mL Erlenmeyer flask.

-

Dissolve the sample in about 25 mL of ethanol.

-

Add 2-3 drops of a suitable indicator, such as phenolphthalein.

-

Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

The equivalent weight and purity of the acid can be calculated from the mass of the sample and the volume and concentration of the NaOH solution used.

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on related benzofuran derivatives suggests potential involvement in several key biological processes, particularly in the contexts of inflammation, cancer, and neuroprotection.

Anti-inflammatory Activity: NF-κB and MAPK Signaling

Certain benzofuran hybrids have demonstrated anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[1] These pathways are crucial regulators of the inflammatory response.

References

- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzofuran-3-carboxylic Acid: Properties, Synthesis, and Biological Activities of Derivatives

This technical guide provides a comprehensive overview of 1-Benzofuran-3-carboxylic acid, with a focus on its chemical properties and the synthesis and biological activities of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Specifications

This compound is a heterocyclic compound that serves as a versatile scaffold in the synthesis of various biologically active molecules.[1] Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol [2][3] |

| Exact Mass | 162.031694049 Da |

| CAS Number | 26537-68-8 |

| IUPAC Name | This compound[2][3] |

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core is a key area of research for developing new therapeutic agents. A general workflow for the synthesis of such derivatives often involves the modification of the carboxylic acid group or substitution on the benzofuran ring system.

Experimental Protocols for Derivative Synthesis

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are examples of methodologies cited in the literature for the synthesis of this compound derivatives.

Synthesis of Amide Derivatives: A common method for synthesizing amide derivatives involves the activation of the carboxylic acid followed by coupling with an appropriate amine. For instance, a carboxylic acid can be suspended in an anhydrous solvent like dichloromethane (DCM). Subsequently, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) are added, followed by the desired amine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product is then isolated through extraction and purified, often by column chromatography.[4]

Synthesis of Ester Derivatives: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by using a methylating agent. One documented procedure involves refluxing a mixture of the carboxylic acid, potassium carbonate (K₂CO₃), and dimethyl sulfate ((CH₃O)₂SO₂) in acetone.[4] The reaction progress is monitored, and upon completion, the mixture is filtered, and the solvent is evaporated to yield the methyl ester.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating the therapeutic potential of this chemical scaffold.

Antimicrobial and Antifungal Activity: Several studies have explored the antimicrobial and antifungal properties of benzofuran derivatives. Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria and certain Candida strains.[1] The introduction of bromine or chlorine atoms into the benzofuran structure has been a strategy to enhance this activity.[1] Some derivatives have also been found to inhibit the growth of pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus.[5]

Anticancer Activity: The benzofuran scaffold is present in a number of compounds with reported antitumor properties.[4][6] Derivatives of 2- and 3-benzofurancarboxylic acid have exhibited significant cytotoxic activity against various human cancer cell lines, including leukemia, cervix carcinoma, and others.[4][7] Structure-activity relationship (SAR) studies have indicated that the presence of halogens can increase the cytotoxicity of these compounds.[4]

Signaling Pathways

The anti-inflammatory effects of certain benzofuran derivatives have been linked to the modulation of key signaling pathways.

Research on specific heterocyclic/benzofuran hybrids has shown that they can exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways in macrophage cells.[8] These pathways are crucial for the production of pro-inflammatory mediators. The study demonstrated that a particular benzofuran derivative could significantly inhibit the phosphorylation of key proteins in both pathways, such as IKKα/β, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[8] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, highlighting a potential mechanism for the anti-inflammatory activity of these compounds.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Benzofuran Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing the seminal synthetic methodologies, the isolation of key natural products, and the elucidation of their mechanisms of action.

The Dawn of Benzofuran Chemistry: Perkin's Discovery

The history of benzofuran begins in 1870 with its first synthesis by the renowned English chemist, Sir William Henry Perkin.[1] Initially named "coumarone," the compound was derived from coumarin, a naturally occurring fragrant substance.[1] Perkin's pioneering work, now known as the Perkin rearrangement, involved the treatment of 3-halocoumarins with a base to induce a ring contraction, yielding a benzofuran-2-carboxylic acid.[2] This discovery laid the foundational stone for the rich and diverse field of benzofuran chemistry.

Experimental Protocol: Perkin's Synthesis of Coumarone (Benzofuran)

While the full, detailed experimental protocol from Perkin's original 1870 publication remains a historical document, the general procedure for the Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid can be described as follows. This modern interpretation reflects the core principles of Perkin's discovery.

Materials:

-

3-Bromocoumarin

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (for acidification)

-

Apparatus for reflux and filtration

Procedure:

-

A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added to the flask.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled and acidified with hydrochloric acid, leading to the precipitation of the crude benzofuran-2-carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Early Synthetic Developments: Expanding the Benzofuran Toolkit

Following Perkin's initial breakthrough, the late 19th and early 20th centuries saw the development of several other key synthetic methods for constructing the benzofuran nucleus. These early reactions expanded the range of accessible benzofuran derivatives.

-

Fittig and Ebert Synthesis (1882): This method involves the condensation of the sodium salt of a phenol with α-haloesters, followed by cyclization of the resulting aryloxy ester.

-

Rap-Stoermer Reaction (1893, 1900): This reaction describes the condensation of a salicylaldehyde or a 2-hydroxyacetophenone with an α-haloketone in the presence of a base to form a 2-acylbenzofuran.[3]

These classical methods, while historically significant, often required harsh reaction conditions and were limited in their substrate scope.

Physical and Chemical Properties of Early Benzofuran Compounds

The following table summarizes the key physical and chemical properties of benzofuran and some of its early, simple derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Solubility |

| Benzofuran (Coumarone) | C₈H₆O | 118.14 | -18 | 173-174 | 1.091 | Insoluble in water; soluble in organic solvents.[4][5] |

| 2-Methylbenzofuran | C₉H₈O | 132.16 | - | 197-198 | 1.055 | Insoluble in water. |

| 7-Methylbenzofuran | C₉H₈O | 132.16 | 109 | 190.5 | - | Insoluble in water. |

| 2-Ethylbenzofuran | C₁₀H₁₀O | 146.19 | - | 217-218 | 1.050 | Insoluble in water. |

| 2-Acetylbenzofuran | C₁₀H₈O₂ | 160.17 | 70-72 | 110-113 (at 3 mmHg) | 1.07 | Insoluble in water. |

The Rise of Modern Synthetic Methods

The mid-20th century and beyond witnessed a revolution in benzofuran synthesis, driven by the advent of transition metal-catalyzed cross-coupling reactions. These modern methods offer milder reaction conditions, greater functional group tolerance, and access to a much wider array of complex benzofuran structures. Key developments include:

-

Palladium-Catalyzed Intramolecular Cyclization: A versatile approach involving the cyclization of appropriately substituted phenols.

-

Copper-Catalyzed Reactions: Often used in conjunction with palladium, copper catalysis plays a crucial role in various coupling and cyclization strategies.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many classical and modern benzofuran syntheses, including the Perkin rearrangement.[2]

Benzofurans in Nature: A Rich Source of Bioactive Molecules

Benzofuran moieties are prevalent in a vast number of natural products, many of which have been used in traditional medicine for centuries. The isolation and structural elucidation of these compounds have been pivotal in understanding their therapeutic potential.

Ailanthoidol

Discovery and Isolation: Ailanthoidol, a neolignan with a 2-arylbenzofuran skeleton, was first isolated from the bark of Zanthoxylum ailanthoides.[6] The isolation process typically involves extraction of the plant material with organic solvents, followed by chromatographic separation to purify the compound.

Biological Activity: Ailanthoidol has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[7]

Euparin

Discovery and Isolation: Euparin is a naturally occurring benzofuran that was first isolated from plants of the Eupatorium genus.[8] Its isolation involves solvent extraction of the plant material and subsequent purification using chromatographic techniques.

Biological Activity: Euparin exhibits antiviral and other biological activities.[8]

Moracins

Discovery and Isolation: The moracins are a family of complex benzofuran derivatives, many of which are 2-arylbenzofurans, first isolated from the root bark of the white mulberry tree, Morus alba.[9][10] Their discovery and isolation have been driven by interest in the medicinal properties of this plant.

Biological Activity: Moracins have shown a variety of biological effects, including antioxidant and other potentially therapeutic activities.[10]

Mechanisms of Action: Unraveling the Biological Effects of Benzofurans

The diverse biological activities of benzofuran derivatives stem from their ability to interact with a variety of cellular targets and signaling pathways.

Anticancer Activity and the mTOR Signaling Pathway

A significant body of research has focused on the anticancer properties of benzofuran compounds. One of the key mechanisms of action for some of these derivatives is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[11][12] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzofuran derivatives have been shown to inhibit mTOR, leading to the dephosphorylation of its downstream effectors, such as the S6 ribosomal protein and 4E-BP1, ultimately resulting in the induction of apoptosis in cancer cells.[11]

Antibacterial Mechanisms

Benzofuran derivatives have also emerged as promising antibacterial agents.[13][14] While the exact mechanisms can vary depending on the specific derivative, several modes of action have been proposed. These include the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis.[13] Some benzofuran derivatives containing disulfide moieties have shown remarkable antibacterial activity against various plant pathogens.[3]

Conclusion

From Perkin's serendipitous discovery to the complex, multi-step syntheses of modern medicinal chemistry, the journey of benzofuran compounds has been one of continuous innovation and discovery. The rich history of this versatile scaffold, from its origins in the laboratory to its prevalence in nature, underscores its enduring importance. As researchers continue to explore the vast chemical space of benzofuran derivatives and unravel their intricate mechanisms of action, the potential for developing novel therapeutics for a wide range of diseases remains a vibrant and promising area of scientific endeavor.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Benzofuran - Wikipedia [en.wikipedia.org]

- 6. Isolation of substances with antiproliferative and apoptosis-inducing activities against leukemia cells from the leaves of Zanthoxylum ailanthoides Sieb. & Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Natural Sources of Benzofuran Derivatives: Isolation, Bioactivity, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature.[1][2][3] Possessing a benzene ring fused to a furan ring, this core structure is the foundation for a multitude of natural products with diverse and potent biological activities.[4][5] This technical guide provides an in-depth exploration of the natural origins of benzofuran derivatives, detailing their isolation from plant, fungal, and marine sources. It further presents quantitative data on their bioactivities, comprehensive experimental protocols for their extraction and purification, and visual representations of the key signaling pathways they modulate.

Natural Occurrence of Benzofuran Derivatives

Benzofuran compounds are widely distributed across various biological taxa, with a pronounced presence in higher plants and fungi.[3][6]

Plant Sources: A vast array of benzofuran derivatives has been isolated from numerous plant families. The Asteraceae, Rutaceae, and Moraceae families are particularly rich sources of these compounds.[7][8] For instance, the root bark of the white mulberry tree (Morus alba), has been a significant source of 2-arylbenzofurans like moracins.[9] Other notable plant species include Krameria ramosissima, Machilus glaucescens, and various species from the Eupatorium genus.[4][6]

Fungal Sources: Fungi, including endophytic and marine-derived species, are prolific producers of unique benzofuran derivatives.[10][11] Genera such as Penicillium and Xylaria have been shown to produce novel benzofurans with significant antimicrobial and anti-inflammatory properties.[10][12] For example, a chemical investigation of the marine-derived fungus Penicillium crustosum led to the isolation of several new benzofuran compounds.[10] Endophytic fungi, residing within plant tissues, also represent a promising and less explored source of novel bioactive benzofuran derivatives.

Marine Organisms: While less common than in terrestrial plants and fungi, marine organisms, particularly sponges, have also yielded benzofuran derivatives with unique structural features and biological activities.

Quantitative Bioactivity Data

Benzofuran derivatives exhibit a broad spectrum of pharmacological activities, with substantial research focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of Natural Benzofuran Derivatives

| Compound/Derivative | Natural Source | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Moracin C | Morus alba (fungus-infected) | - | - | [6] |

| Albafuran A | Morus alba | - | - | [13] |

| Egonol | Various plants | - | - | [9] |

| Ailanthoidol | Various plants | - | - | [14] |

| Compound from Penicillium crustosum | Penicillium crustosum (marine fungus) | - | 17.3 (NO inhibition) | [10] |

Note: Specific IC50 values for anticancer activity of some directly isolated natural products were not available in the initial search results, but their significant bioactivity is widely reported.

Table 2: Antimicrobial Activity of Natural Benzofuran Derivatives

| Compound/Derivative | Natural Source | Target Organism | MIC (µg/mL) | Reference(s) |

| Compound 1 from P. crustosum | Penicillium crustosum | Salmonella typhimurium, Staphylococcus aureus | Moderate activity | [10] |

| Compound 6 from P. crustosum | Penicillium crustosum | Penicillium italicum, Colletotrichum musae | 12.5 | [10] |

| Cicerfuran | Cicer spp. | Bacteria and Fungi | - | [7] |

Experimental Protocols

The isolation and purification of benzofuran derivatives from natural sources are critical steps for their structural elucidation and biological evaluation. The following are generalized yet detailed protocols based on common laboratory practices.

Protocol 1: Isolation of Benzofuran Derivatives from Plant Material (e.g., Morus alba Root Bark)

-

Extraction:

-

Air-dry and powder the plant material (e.g., 1 kg of Morus alba root bark).

-

Macerate the powdered material with 75% ethanol at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[13]

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Monitor the fractions for the presence of benzofurans using thin-layer chromatography (TLC) with a suitable solvent system and visualization under UV light.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction, often rich in phenolic compounds including benzofurans, to column chromatography on silica gel.[13]

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and analyze by TLC. Combine fractions containing similar compounds.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure benzofuran derivatives.[13]

-

-

Structure Elucidation:

-

Determine the structures of the isolated compounds using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

Protocol 2: Isolation of Benzofuran Derivatives from Endophytic Fungi

-

Fungal Culture and Extraction:

-

Culture the endophytic fungus on a suitable solid or liquid medium (e.g., potato dextrose agar or broth) for several weeks.

-

Extract the fungal mycelium and/or the culture broth with ethyl acetate.[10]

-

Concentrate the ethyl acetate extract under reduced pressure.

-

-

Purification:

-

Follow a similar chromatographic purification scheme as described in Protocol 1 (steps 3 and 4), utilizing silica gel column chromatography, Sephadex LH-20, and preparative HPLC to isolate pure compounds.[10]

-

Signaling Pathways and Mechanisms of Action

The diverse biological effects of natural benzofuran derivatives are a consequence of their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Many benzofuran derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways are notable targets.[1]

References

- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. jopcr.com [jopcr.com]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Benzofuran-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-3-carboxylic acid, a key heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₆O₃

-

Molecular Weight: 162.14 g/mol

-

CAS Number: 26537-68-8

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | s | - |

| H-4 | 7.9 - 8.1 | d | ~8.0 |

| H-5 | 7.3 - 7.5 | t | ~7.5 |

| H-6 | 7.2 - 7.4 | t | ~7.5 |

| H-7 | 7.6 - 7.8 | d | ~8.0 |

| -COOH | 12.0 - 13.0 | br s | - |

2.1.2. ¹³C NMR Spectroscopy

Similar to the ¹H NMR data, the precise experimental ¹³C NMR spectrum is not widely published. The anticipated chemical shifts are based on the analysis of related benzofuran structures and the known effects of the carboxylic acid substituent.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 145 - 148 |

| C-3 | 115 - 118 |

| C-3a | 128 - 131 |

| C-4 | 123 - 126 |

| C-5 | 124 - 127 |

| C-6 | 121 - 124 |

| C-7 | 111 - 114 |

| C-7a | 154 - 157 |

| -COOH | 165 - 168 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1580-1620 | Medium-Strong |

| C-O stretch (ether and acid) | 1200-1300 | Strong |

| O-H bend (out-of-plane) | 920-950 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern.

2.3.1. Electron Ionization (EI) Mass Spectrum

Based on available GC-MS data, the following key fragments are observed:

| m/z | Relative Intensity | Proposed Fragment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - OH]⁺ |

| 117 | Medium | [M - COOH]⁺ |

| 89 | High | [C₇H₅]⁺ (Benzofuryl cation after loss of CO) |

2.3.2. Proposed Fragmentation Pathway

Caption: Proposed mass fragmentation pathway of this compound.

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Biological Versatility of the 1-Benzofuran-3-Carboxylic Acid Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-benzofuran-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active derivatives. While the parent molecule itself is a subject of ongoing investigation, its substituted analogues have demonstrated significant potential as therapeutic agents, particularly in the realms of oncology and microbiology. This technical guide provides an in-depth overview of the prominent biological activities associated with derivatives of this compound, with a focus on their anticancer and antimicrobial properties. Detailed experimental methodologies for key biological assays, quantitative activity data, and elucidated mechanisms of action, including relevant signaling pathways, are presented to support further research and development in this promising area.

Introduction: The Benzofuran Core in Drug Discovery

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif present in numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Derivatives of benzofuran have been reported to possess antiviral, anti-inflammatory, antioxidant, and neuroprotective properties, among others.[1][2] The incorporation of a carboxylic acid group at the 3-position of the benzofuran ring provides a crucial functional handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic potential. This guide will focus on two of the most extensively studied biological activities of this compound derivatives: anticancer and antimicrobial activities.

Anticancer Activity of this compound Derivatives

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanisms underlying their antitumor effects include the induction of cell cycle arrest and the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.

Quantitative Anticancer Activity Data

The antiproliferative and enzyme inhibitory activities of various this compound derivatives are summarized in the tables below.

Table 1: Cytotoxicity of Benzofuran Derivatives Against Human Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 44b | MDA-MB-231 (Breast) | 2.52 | [3] |

| MCF-7 (Breast) | - | [3] | |

| 9e | MDA-MB-231 (Breast) | 2.52 ± 0.39 | [4] |

| 16b | A549 (Lung) | 1.48 | [3] |

| Compound 1 | K562 (Leukemia) | 5 | [2] |

| HL60 (Leukemia) | 0.1 | [2] | |

| 4c | A549 (Lung) | 1.48 | [5] |

| 15a | NCI-H23 (Lung) | - | [5] |

| 16a | NCI-H23 (Lung) | - | [5] |

Note: "-" indicates data not specified in the cited source.

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzofuran-Based Carboxylic Acids

| Compound ID | hCA Isoform | KI (µM) | Reference |

| 9b | hCA IX | 0.91 | [6] |

| 9e | hCA IX | 0.79 | [6] |

| 9f | hCA IX | 0.56 | [6] |

| 9a | hCA II | 7.9 | [6] |

| 9c | hCA II | 3.1 | [6] |

| 9d | hCA II | 4.1 | [6] |

| 9f | hCA II | 7.2 | [6] |

Mechanisms of Anticancer Action

Several derivatives of this compound have been shown to exert their anticancer effects by arresting the cell cycle at the G2/M checkpoint.[3][7] This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. By inducing G2/M arrest, these compounds can trigger apoptosis (programmed cell death) in cancer cells.

One of the key pathways implicated in this process is the p53-dependent pathway.[7] In response to cellular stress, the tumor suppressor protein p53 is activated and can transcriptionally activate downstream targets such as p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) like CDK1 (also known as Cdc2).[5][7] The inhibition of the CDK1/Cyclin B1 complex prevents the cell from transitioning from the G2 to the M phase. Some benzofuran derivatives have been observed to down-regulate the expression of Cyclin B1 and suppress the activity of Cdc25c, a phosphatase that activates CDK1.[8]

Below is a diagram illustrating the p53-dependent G2/M cell cycle arrest pathway, a target for some benzofuran derivatives.

Caption: p53-dependent G2/M cell cycle arrest pathway induced by benzofuran derivatives.

Certain benzofuran-based carboxylic acids are potent inhibitors of carbonic anhydrase IX (CA-IX), a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidosis.[3][6] CA-IX contributes to the survival and proliferation of cancer cells by maintaining a favorable intracellular pH while acidifying the extracellular microenvironment, which promotes tumor invasion and metastasis.[9][10]

By inhibiting CA-IX, these benzofuran derivatives disrupt pH regulation within the tumor, leading to intracellular acidification. This change in intracellular pH can trigger a cascade of events, including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, the activation of the apoptotic pathway.[9][11]

The following diagram depicts the mechanism of apoptosis induction through the inhibition of Carbonic Anhydrase IX.

Caption: Apoptosis induction via Carbonic Anhydrase IX inhibition by benzofuran derivatives.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have also demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12] The introduction of halogen atoms into the benzofuran structure has been shown to be a key factor in enhancing their antimicrobial potency.[12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) for several halogenated derivatives of 3-benzofurancarboxylic acid are presented in the table below.

Table 3: Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| III | Staphylococcus aureus | 50 | [12] |

| Staphylococcus epidermidis | 50 | [12] | |

| Enterococcus faecalis | 100 | [12] | |

| Candida albicans | 100 | [12] | |

| Candida parapsilosis | 100 | [12] | |

| IV | Staphylococcus aureus | 200 | [12] |

| Staphylococcus epidermidis | 200 | [12] | |

| VI | Staphylococcus aureus | 100 | [12] |

| Staphylococcus epidermidis | 100 | [12] | |

| Enterococcus faecalis | 200 | [12] | |

| Candida albicans | 100 | [12] | |

| Candida parapsilosis | 100 | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for the key biological assays used to evaluate their anticancer and antimicrobial activities.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzofuran derivatives.

Caption: General workflow for the synthesis and biological evaluation of benzofuran derivatives.

Synthesis of Halogenated 3-Benzofurancarboxylic Acid Derivatives

This protocol is adapted from the synthesis of chloro derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.

-

Starting Material: 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.

-

Esterification: The starting carboxylic acid is first converted to its methyl ester, for example, by reaction with dimethyl sulphate in the presence of a base like K2CO3 in acetone, followed by reflux.

-

Chlorination: To a solution of the methyl ester in a suitable solvent (e.g., chloroform or acetic acid), a chlorinating agent such as sulfuryl chloride (SO2Cl2) is added dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired chloro derivative.

MTT Assay for Cytotoxicity

This protocol is a generalized procedure for determining the cytotoxic effects of test compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with the solvent at the same concentration as the test wells.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general principles for determining the MIC of an antimicrobial agent.[12]

-

Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with a test compound.

-

Cell Treatment: Cells are seeded in culture dishes and treated with the test compound at a specific concentration (e.g., the IC50 value) for a defined period (e.g., 24 hours). A control group of cells is treated with the vehicle (e.g., DMSO).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Fixation: The cells are fixed by dropwise addition of cold 70% ethanol while vortexing and then stored at -20°C for at least 2 hours.

-

Staining: The fixed cells are centrifuged to remove the ethanol, washed with PBS, and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

-

Data Interpretation: The percentage of cells in each phase of the cell cycle for the treated group is compared to the control group to identify any cell cycle arrest.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer and antimicrobial activities, with well-defined mechanisms of action that include the induction of G2/M cell cycle arrest and the inhibition of carbonic anhydrase IX. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

Future research should continue to explore the vast chemical space around the this compound core. The synthesis and evaluation of new analogues with diverse substitution patterns will be crucial for elucidating more detailed structure-activity relationships and for optimizing the potency and selectivity of these compounds. Further investigation into their mechanisms of action at the molecular level will provide a deeper understanding of their therapeutic potential and may reveal novel targets for drug intervention. The continued development of these promising derivatives holds the potential to yield new and effective treatments for cancer and infectious diseases.

References

- 1. Targeting cell cycle regulation via the G2-M checkpoint for synthetic lethality in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [openaccess.bezmialem.edu.tr]

- 3. academic.oup.com [academic.oup.com]

- 4. brs.kyushu-u.ac.jp [brs.kyushu-u.ac.jp]

- 5. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Benzofuran-3-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Derivatives of 1-benzofuran-3-carboxylic acid, in particular, have emerged as a versatile class of molecules with significant therapeutic potential across various domains, including oncology, infectious diseases, and enzyme inhibition. This technical guide provides a comprehensive overview of the current state of research into the therapeutic applications of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Derivatives of this compound have demonstrated notable efficacy against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of crucial enzymes and disruption of cell cycle progression.

Inhibition of Carbonic Anhydrase IX

A significant area of investigation has been the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many hypoxic tumors. CA IX plays a critical role in maintaining pH homeostasis in the tumor microenvironment, promoting cancer cell survival and proliferation. Certain this compound derivatives have emerged as potent and selective inhibitors of CA IX.

Quantitative Data: Carbonic Anhydrase Inhibition and Anticancer Activity

| Compound ID | Derivative Structure | Target | Kᵢ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 9e | 4-(3-(5-bromobenzofuran-2-yl)ureido)benzoic acid | hCA IX | 0.79 | MDA-MB-231 (Breast) | 2.52 ± 0.39 | [1][2] |

| 9e | 4-(3-(5-bromobenzofuran-2-yl)ureido)benzoic acid | hCA IX | 0.79 | MCF-7 (Breast) | 14.91 ± 1.04 | [1][2] |

| 9f | 4-(3-(5-bromobenzofuran-2-yl)ureido)benzoic acid | hCA IX | 0.56 | MDA-MB-231 (Breast) | 11.50 ± 1.05 | [1][2] |

| 9b | 4-(3-(2-methylbenzofuran-3-yl)ureido)benzoic acid | hCA IX | 0.91 | MDA-MB-231 (Breast) | 37.60 ± 1.86 | [1][2] |

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; hCA IX: human Carbonic Anhydrase IX.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment

Caption: Inhibition of CA IX by a this compound derivative.

Cell Cycle Arrest

Flow cytometry analysis has revealed that some benzofuran derivatives can induce cell cycle arrest, a key mechanism in preventing cancer cell proliferation. For instance, compound 9e was found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle[1].

Experimental Workflow: Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution after treatment.

Antimicrobial and Antifungal Applications

Derivatives of this compound have also shown significant promise as antimicrobial and antifungal agents. Halogenated derivatives, in particular, exhibit enhanced activity.

Quantitative Data: Antimicrobial and Antifungal Activity

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| III | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | 50 | [3] |

| III | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans | 100 | [3] |

| VI | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus | 100 | [3] |

| VI | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida parapsilosis | 100 | [3] |

| Compound 1 | Aza-benzofuran derivative | Salmonella typhimurium | 12.5 | [4] |

| Compound 1 | Aza-benzofuran derivative | Staphylococcus aureus | 12.5 | [4] |

| Compound 6 | Oxa-benzofuran derivative | Penicillium italicum | 12.5 | [4] |

MIC: Minimum Inhibitory Concentration.

Logical Relationship: Structure-Activity Relationship for Antimicrobial Activity

Caption: Structure-activity relationship for antimicrobial benzofurans.

Detailed Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of ureido-linked benzofuran derivatives, adapted from the synthesis of compound 9e [1].

Materials:

-

Appropriate 2-amino-benzofuran or 3-amino-benzofuran precursor

-

Appropriate isocyanatobenzoic acid

-

Dry solvents (e.g., toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve the amino-benzofuran precursor (1 equivalent) in a suitable dry solvent under an inert atmosphere.

-

Add the isocyanatobenzoic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound against adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Remove the unbound dye by washing the plates four times with 1% acetic acid and allow them to air dry.

-

Solubilize the protein-bound dye by adding Tris base solution to each well and shaking for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value by plotting cell survival against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Microorganism of interest (e.g., Staphylococcus aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound (dissolved in a suitable solvent)

-

Positive control antibiotic

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the microorganism in the broth medium.

-

In a 96-well plate, prepare serial two-fold dilutions of the test compound in the broth medium.

-

Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Inoculate each well (except the sterility control) with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Optionally, measure the optical density (OD) at 600 nm to quantify growth inhibition.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer, antimicrobial, and antifungal agents. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers in the field.

Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity. Further elucidation of the molecular mechanisms of action will be crucial for the rational design of next-generation this compound derivatives with improved therapeutic profiles. The exploration of this chemical space holds considerable promise for addressing unmet medical needs in oncology and infectious diseases.

References

An In-depth Technical Guide to 1-Benzofuran-3-Carboxylic Acid Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among its various derivatives, 1-benzofuran-3-carboxylic acids and their analogues have garnered significant attention in medicinal chemistry due to their potent and diverse biological effects.[2] These compounds have demonstrated promising anticancer, antimicrobial, and enzyme inhibitory activities, making them a focal point for drug discovery and development.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1-benzofuran-3-carboxylic acid derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a fundamental structural unit in numerous biologically active molecules.[1] Derivatives of this core structure have been reported to possess a wide spectrum of therapeutic properties, including but not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities.[1][3] The this compound moiety, in particular, serves as a versatile pharmacophore that can be chemically modified to optimize potency, selectivity, and pharmacokinetic properties. The continuous emergence of drug-resistant pathogens and the need for more effective and targeted cancer therapies have fueled the exploration of novel chemical entities, with benzofuran derivatives being at the forefront of these research endeavors.[1]

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for their therapeutic potential. The following sections and tables summarize the key findings and quantitative data from various studies.

Anticancer Activity

Benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Benzofuran derivative 44b | MDA-MB-231 (Breast) | 2.52 | [2] |

| Doxorubicin (Reference) | MDA-MB-231 (Breast) | 2.36 | [2] |

| 3-methylbenzofuran derivative 16b | A549 (Lung) | 1.48 | [2] |

| Staurosporine (Reference) | A549 (Lung) | 1.52 | [2] |

| Bromo derivative 14c | HCT116 (Colon) | 3.27 | [2] |

| Benzofuran lignan derivative (Benfur ) | Jurkat (T-cell leukemia) | ~0.08 | [4] |

| Halogenated benzofuran 1 | K562 (Leukemia) | 5 | [5] |

| Halogenated benzofuran 1 | HL60 (Leukemia) | 0.1 | [5] |

| Benzofuran-based carboxylic acid 9e | MDA-MB-231 (Breast) | 2.52 | [6] |

Antimicrobial and Antifungal Activity

Several this compound derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III ) | Gram-positive bacteria | 50 - 200 | [3] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (IV ) | Gram-positive bacteria | 50 - 200 | [3] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI ) | Gram-positive bacteria | 50 - 200 | [3] |

| Compound VI | Candida albicans, C. parapsilosis | 100 | [3] |

| Compound III | Candida albicans, C. parapsilosis | 100 | [3] |

| Benzofuran-3-carbohydrazide derivative 4 | M. tuberculosis H37Rv | 2 | [1] |

| Benzofuran ketoxime 38 | S. aureus | 0.039 | [1] |

Carbonic Anhydrase Inhibition

Certain benzofuran-based carboxylic acids have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX.

| Compound/Derivative | hCA Isoform | K_I_ (µM) | Reference(s) |

| Benzofuran-containing carboxylic acid 9b | hCA IX | 0.91 | [6] |

| Benzofuran-containing carboxylic acid 9e | hCA IX | 0.79 | [6] |

| Benzofuran-containing carboxylic acid 9f | hCA IX | 0.56 | [6] |

| 2-methylbenzofuran sulfonamide 11b | hCA IX | 0.0084 | |

| 5-bromobenzofuran sulfonamide 28b | hCA IX | 0.0055 |

Key Mechanisms of Action

Anticancer Mechanism: p53-Dependent G2/M Cell Cycle Arrest

A novel synthetic benzofuran lignan derivative, referred to as Benfur, has been shown to induce cell death in cancer cells primarily through a p53-dependent pathway leading to G2/M cell cycle arrest.[4][7] This compound increases the levels of p21, p27, and cyclin B, and inhibits the murine double minute 2 (MDM2) protein by repressing the transcription factor Sp1.[4][7] The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn transcriptionally activates downstream targets like p21, a cyclin-dependent kinase inhibitor that enforces the G2/M checkpoint.[8]

Caption: p53-Dependent G2/M Arrest by a Benzofuran Derivative.

Enzyme Inhibition: Carbonic Anhydrase IX